molecular formula C12H14N2O3 B12533599 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- CAS No. 141945-70-2

4-Piperidinone, 1-[(4-nitrophenyl)methyl]-

Cat. No.: B12533599
CAS No.: 141945-70-2
M. Wt: 234.25 g/mol
InChI Key: WRDZEMMZSOZFHB-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is an organic compound characterized by a piperidinone ring substituted with a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- typically involves the reaction of 4-piperidone with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitrophenylmethyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction of the nitro group: 4-Piperidinone, 1-[(4-aminophenyl)methyl]-

    Reduction of the carbonyl group: 4-Hydroxypiperidine, 1-[(4-nitrophenyl)methyl]-

Scientific Research Applications

4-Piperidinone, 1-[(4-nitrophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinone, 1-methyl-
  • N-Methyl-4-piperidinone
  • 1-Methyl-4-piperidione

Uniqueness

4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to similar compounds without the nitrophenyl group.

Properties

CAS No.

141945-70-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidin-4-one

InChI

InChI=1S/C12H14N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2

InChI Key

WRDZEMMZSOZFHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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